![molecular formula C20H24N2O2 B5578787 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods, including the direct reaction of amines with isocyanates or carbonylation reactions. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea demonstrates the versatility of synthesis techniques, including carbonylation reactions with triphosgene in the presence of trimethylamine, followed by the addition of 4-methoxyaniline (Sarantou & Varvounis, 2022).

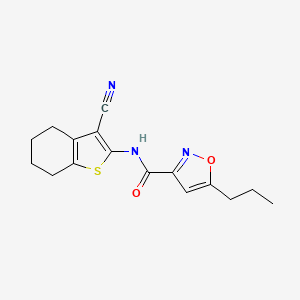

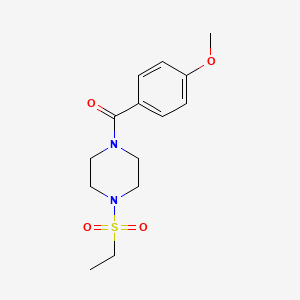

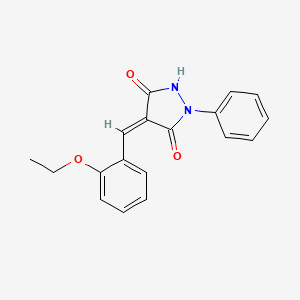

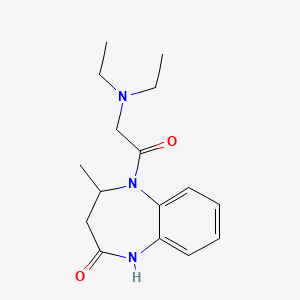

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which significantly influences the compound's physical and chemical properties. For example, the crystal structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea reveals a complex solid-state structure with five symmetry-independent molecules, showcasing the potential for highly complicated molecular arrangements (Kumar et al., 2000).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including directed lithiation and reactions with electrophiles to produce substituted products. The directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases the reactivity of these compounds towards functionalization (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the unique crystal packing and intermolecular interactions observed in the structure of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea highlight the complex physical characteristics these compounds can exhibit (Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are central to their applications in synthesis and materials science. The study on directed lithiation and its implications for the synthesis of functionalized products exemplifies the chemical versatility and potential of these compounds (Smith, El‐Hiti, & Alshammari, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Urea Derivatives

Research has explored the synthesis of various urea derivatives, including the study by Mustafa et al. (2014), where seventeen urea derivatives were synthesized and assessed for their enzyme inhibition and anticancer properties. The study involved reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. This research contributes to understanding the synthesis process and potential therapeutic applications of urea derivatives (Mustafa, Perveen, & Khan, 2014).

Metabolism of Designer Drugs

Zaitsu et al. (2009) identified the metabolites of new designer drugs in human urine, providing insights into their metabolic pathways. The study highlighted the metabolic transformations, including N-dealkylation and demethylenation, contributing to the understanding of how these substances are processed in the body (Zaitsu et al., 2009).

Directed Lithiation and Subsequent Reactions

Smith et al. (2013) discussed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its reactions with various electrophiles. This research sheds light on the chemical reactivity and potential applications of urea derivatives in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

Crystal Structure Analysis

The crystal structure of metobromuron, a phenylurea herbicide, was elucidated by Kang et al. (2015), providing valuable information on the molecular arrangement and interactions within the crystal lattice. This research is significant for understanding the physical properties and stability of such compounds (Kang, Kim, Kwon, & Kim, 2015).

Nonlinear Optical Properties

Crasta et al. (2004) investigated the growth and characterization of an organic NLO crystal derived from a urea compound. The study focused on its physical properties, including crystal structure and refractive index, highlighting the potential of urea derivatives in optical applications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-14(2)15-9-8-10-16(13-15)20(3,4)22-19(23)21-17-11-6-7-12-18(17)24-5/h6-13H,1H2,2-5H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZVNAORJKBBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)

![2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)

![2,4-difluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5578724.png)

![2-(2-{[(3-hydroxy-3-pyrrolidinyl)methyl]amino}ethyl)-6-phenyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5578729.png)

![6-(1H-imidazol-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B5578735.png)

![(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol](/img/structure/B5578744.png)

![3-[2-(trifluoromethyl)phenyl]-1,2,3,4-oxatriazol-3-ium-5-olate](/img/structure/B5578794.png)

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)